molecular formula C20H28N4O6S B2573511 Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1327320-90-0

Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2573511
CAS RN: 1327320-90-0
M. Wt: 452.53
InChI Key: LGYMTXWDPUORNO-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also has a methylsulfonyl group, an amino group, and a carboxylate ester group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Anticancer Applications

Compounds containing piperidine and tetrahydroquinoline moieties, similar to the structure , have been synthesized and studied for their potential oxidative stress-inducing anticancer properties. A library of aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, was synthesized and found to induce oxidative stress and glutathione depletion in various cancer cell lines, demonstrating significant cytotoxic effects in micromolar concentrations. This suggests the potential utility of similar compounds in cancer treatment through the induction of oxidative stress in malignant cells (Madácsi et al., 2013).

Enzymatic Inhibition for Therapeutic Targets

Several studies have explored the inhibitory effects of tetrahydroquinoline derivatives on specific enzymes, offering insights into their therapeutic applications. For example, compounds structurally related to the queried compound have been investigated for their selectivity and potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines. These studies highlight the compound's potential for developing selective PNMT inhibitors, which could have implications for treating disorders associated with catecholamine dysregulation (Grunewald et al., 1997).

Boron Neutron Capture Therapy (BNCT)

Research on derivatives of tetrahydroisoquinoline, incorporating functional groups conducive to boron neutron capture therapy (BNCT), has shown that such compounds can achieve high cellular uptake in melanoma cells with low cytotoxicity, suggesting their utility as BNCT agents. BNCT is a binary cancer treatment method that relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with thermal neutrons, leading to selective tumor cell destruction (Lee et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the compound could potentially have a variety of biological activities.

properties

IUPAC Name

methyl 4-[[[2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6S/c1-30-20(27)23-10-7-14(8-11-23)13-21-18(25)19(26)22-16-6-5-15-4-3-9-24(17(15)12-16)31(2,28)29/h5-6,12,14H,3-4,7-11,13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMTXWDPUORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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